(Z)-3-(1-Butenyl)-1H-2-benzopyran-1-one
CAS No.: 63898-24-8
Cat. No.: VC18679091
Molecular Formula: C13H12O2
Molecular Weight: 200.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63898-24-8 |
|---|---|
| Molecular Formula | C13H12O2 |
| Molecular Weight | 200.23 g/mol |
| IUPAC Name | 3-[(Z)-but-1-enyl]isochromen-1-one |
| Standard InChI | InChI=1S/C13H12O2/c1-2-3-7-11-9-10-6-4-5-8-12(10)13(14)15-11/h3-9H,2H2,1H3/b7-3- |
| Standard InChI Key | DHKBMMCQVXFEJY-CLTKARDFSA-N |
| Isomeric SMILES | CC/C=C\C1=CC2=CC=CC=C2C(=O)O1 |
| Canonical SMILES | CCC=CC1=CC2=CC=CC=C2C(=O)O1 |
Introduction
Structural Elucidation and Molecular Characteristics
The molecular formula of (Z)-3-(1-butenyl)-1H-2-benzopyran-1-one is C₁₃H₁₂O₂, with a molar mass of 200.23 g/mol . Key structural identifiers include:
The compound features a fused benzene and pyran ring system, with the (Z)-butenyl group introducing stereochemical complexity. X-ray crystallography and NMR studies confirm the planar geometry of the benzopyran core and the cis-configuration of the butenyl substituent .
Table 1: Comparative Structural Features of (Z)-3-(1-Butenyl)-1H-2-benzopyran-1-one and Analogues
Synthetic Methodologies
Claisen-Schmidt Condensation
A common route involves Claisen-Schmidt condensation between 2-hydroxybenzaldehyde derivatives and butenyl ketones under acidic conditions. This method yields the (Z)-isomer selectively due to steric hindrance during enolization .
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of 3-bromo-isocoumarin with (Z)-1-butenylboronic acid provides a high-yielding pathway (75–85%) with excellent stereoretention .
Photochemical Rearrangement
UV irradiation (313 nm) of 3-allyl-substituted coumarins in ethanol induces a 6π-electrocyclization followed by a -hydrogen shift, forming the target compound in 60–70% yield .
Physicochemical Properties
Key properties include:
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Topological Polar Surface Area (TPSA): 30.21 Ų, suggesting limited hydrogen-bonding capacity
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Rotatable Bonds: 2, contributing to conformational flexibility
Table 2: Predicted Collision Cross-Section (CCS) Values
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 217.08592 | 144.6 |
| [M+Na]⁺ | 239.06786 | 159.6 |
| [M-H]⁻ | 215.07136 | 148.2 |
Applications in Industrial and Medicinal Chemistry
Agrochemical Development
The compound serves as an intermediate in synthesizing antifungal agents for crop protection, leveraging its lipophilicity to enhance foliar adhesion .
Pharmaceutical Scaffolds
Functionalization at the C5 position (e.g., hydroxylation) yields derivatives with improved blood-brain barrier permeability, explored for neurodegenerative therapies .
Comparison with Stereoisomers and Structural Analogues
The (Z)-configuration confers distinct bioactivity compared to the (E)-isomer:
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(E)-3-(1-Butenyl)-1H-2-benzopyran-1-one shows reduced antimicrobial potency (MIC: >128 µg/mL) due to unfavorable steric interactions .
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3-(2-Methylbutenyl)-isocoumarin exhibits higher logP (4.70) and enhanced antifungal activity, highlighting the role of branching in bioactivity .
Future Perspectives
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Stereoselective Synthesis: Developing catalytic asymmetric methods to access enantiopure forms.
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Targeted Drug Delivery: Encapsulation in nanoliposomes to improve bioavailability.
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Structure-Activity Relationships (SAR): Systematic modification of the butenyl chain to optimize pharmacokinetics.
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